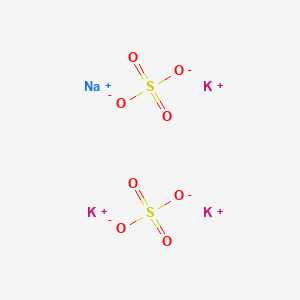
2-Chloro-6-methylpyridine
説明
2-Chloro-6-methylpyridine is a halogenated heterocycle . It is a colorless or white crystalline solid with a mild, sweet odor . It has been used for experimental FTIR and FT-Raman spectroscopic analyses, as well as for conformational studies .
Synthesis Analysis
The synthesis of 2-Chloro-6-methylpyridine has been described in several studies. For instance, a safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, is described, which avoids the utilization of peroxide. In this four-step sequence, starting from 2-amino-6-chloropyridine, the crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylpyridine can be represented by the empirical formula C6H6ClN . The molecular weight of this compound is 127.57 .
Chemical Reactions Analysis
Several pyridine derivatives including the pesticide nitrapyrin [2-chloro-6- (trichloromethyl) pyridine] are strong inhibitors of methane monooxygenase, a key enzyme of aerobic methane (CH 4) oxidation .
Physical And Chemical Properties Analysis
2-Chloro-6-methylpyridine has a refractive index of n20/D 1.527 (lit.) and a density of 1.167 g/mL at 25 °C (lit.) . It has a boiling point of 64-68 °C/10 mmHg (lit.) .
科学的研究の応用
Inhibition of Microbial Methane Oxidation
2-Chloro-6-methylpyridine (2C6MP) has been used in studies examining its effects on microbial methane oxidation . It has been found to inhibit methane monooxygenase, a key enzyme of aerobic methane oxidation . The effects of 2C6MP concentration on aerobic methane oxidation and the development of populations of putative methanotrophs have been studied .
2. Experimental FTIR and FT-Raman Spectroscopic Analyses 2C6MP has been used for experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopic analyses . These analyses help in understanding the vibrational characteristics of the molecule .
Conformational Studies
2C6MP has been used in conformational studies . These studies help in understanding the spatial arrangement of the atoms in the molecule and how this arrangement affects the properties and reactivity of the molecule .
Synthesis of Other Compounds
2C6MP can be used in the synthesis of other compounds . For example, it may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, which is required for the preparation of a europium complex used for staining the nucleolus of certain cells .
Safety and Hazards
2-Chloro-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to prevent skin contact, prevent eye contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 2-Chloro-6-methylpyridine (2C6MP) is methane monooxygenase , a key enzyme in the aerobic oxidation of methane (CH4) . This enzyme plays a crucial role in the metabolism of methane, converting it into methanol, a compound that can be further metabolized by a variety of organisms .
Mode of Action
2C6MP acts as a strong inhibitor of methane monooxygenase . By binding to this enzyme, 2C6MP prevents it from catalyzing the oxidation of methane, thereby disrupting the metabolic processes that rely on this reaction .
Biochemical Pathways
The inhibition of methane monooxygenase by 2C6MP affects the methane oxidation pathway . This pathway is responsible for the conversion of methane into methanol, which can then be further metabolized into formaldehyde, formate, and finally, carbon dioxide . By inhibiting methane monooxygenase, 2C6MP disrupts this pathway, potentially affecting the energy production and carbon cycling processes in methane-oxidizing organisms .
Pharmacokinetics
Given its molecular structure and properties, it can be inferred that 2c6mp is likely to be absorbed and distributed throughout the body following ingestion or inhalation . Its metabolism and excretion would depend on the specific metabolic pathways present in the organism .
Result of Action
The inhibition of methane monooxygenase by 2C6MP results in a decrease in the oxidation of methane . This can have significant effects at the molecular and cellular levels, as it disrupts the normal metabolic processes of methane-oxidizing organisms . At higher concentrations (10 mM), 2C6MP can inhibit methane oxidation for more than 20 months .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2C6MP. For instance, the presence of other substances in the environment, such as other chemicals or biological materials, could potentially interact with 2C6MP and affect its activity . Additionally, physical factors such as temperature, pH, and light exposure could also influence the stability and efficacy of 2C6MP .
特性
IUPAC Name |
2-chloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDYRYYNXYPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022272 | |
| Record name | 6-Chloro-2-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylpyridine | |
CAS RN |
18368-63-3 | |
| Record name | 2-Chloro-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-2-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MX1LQ68L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)









